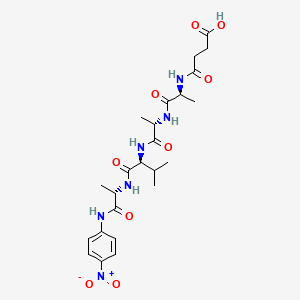![molecular formula C25H29IN2S2 B13820785 (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide is a complex organic molecule featuring a benzothiazole core. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of propyl groups and the formation of the iodide salt. Common synthetic routes include:
Cyclization Reactions: Starting from ortho-aminothiophenol and propyl aldehyde, cyclization reactions form the benzothiazole core.
Alkylation: Introduction of propyl groups through alkylation reactions using propyl halides.
Formation of Iodide Salt: The final step involves the reaction of the benzothiazole derivative with iodine or an iodide source to form the iodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. Chemical vapor deposition (CVD) and other advanced techniques can be employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the propyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as luminescent films and sensors.
Mécanisme D'action
The mechanism of action of (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
3-Propylbenzothiazole: A simpler derivative with similar structural features.
Benzothiazolium Salts: Compounds with similar ionic structures.
Uniqueness
(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide: is unique due to its specific structural configuration and the presence of both propyl groups and the iodide salt. This combination of features may confer distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C25H29IN2S2 |
|---|---|
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C25H29N2S2.HI/c1-4-15-26-20-11-7-9-13-22(20)28-24(26)17-19(6-3)18-25-27(16-5-2)21-12-8-10-14-23(21)29-25;/h7-14,17-18H,4-6,15-16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GDGRUCBXJDQPQZ-UHFFFAOYSA-M |
SMILES isomérique |
CCCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CCC)\CC.[I-] |
SMILES canonique |
CCCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)

![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
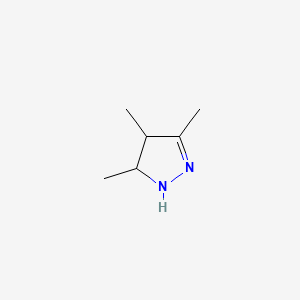

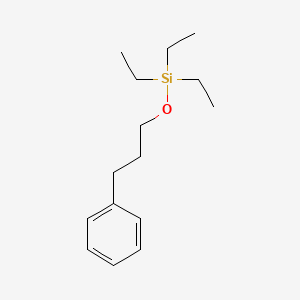
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
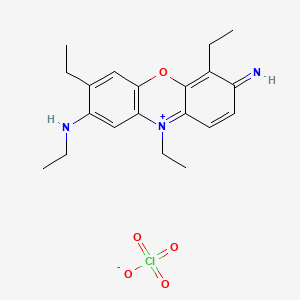
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
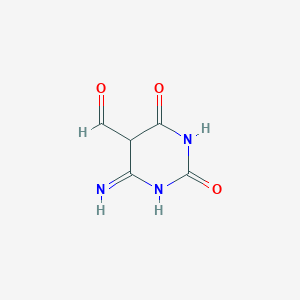
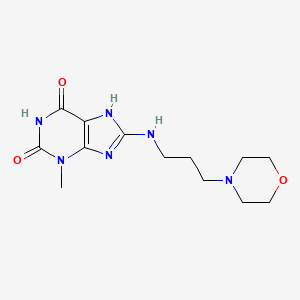
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
